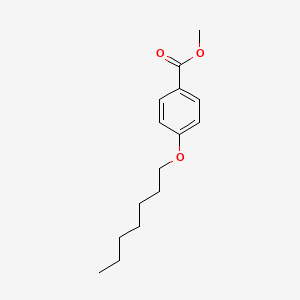![molecular formula C22H24NP B13807312 [Ethyl[(S)-1-phenylethyl]amino]diphenylphosphine](/img/structure/B13807312.png)
[Ethyl[(S)-1-phenylethyl]amino]diphenylphosphine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[Ethyl[(S)-1-phenylethyl]amino]diphenylphosphine is a tertiary phosphine compound with the molecular formula C22H24NP and a molecular weight of 333.41 g/mol . This compound is known for its unique structure, which includes an ethyl group, a phenylethyl group, and two phenyl groups attached to a phosphorus atom. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [Ethyl[(S)-1-phenylethyl]amino]diphenylphosphine typically involves the reaction of chlorophosphines with Grignard reagents . The process begins with the preparation of the Grignard reagent, which is then reacted with the corresponding chlorophosphine to form the desired phosphine compound. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and temperatures ranging from -78°C to room temperature.
Industrial Production Methods
Industrial production of tertiary phosphines, including this compound, follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
[Ethyl[(S)-1-phenylethyl]amino]diphenylphosphine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions, where the ethyl or phenylethyl groups are replaced by other substituents.
Coordination: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve mild temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include phosphine oxides, substituted phosphines, and metal-phosphine complexes. These products have diverse applications in catalysis and material science.
Aplicaciones Científicas De Investigación
[Ethyl[(S)-1-phenylethyl]amino]diphenylphosphine has several applications in scientific research:
Chemistry: It is used as a ligand in transition metal catalysis, facilitating various organic transformations.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the synthesis of advanced materials and as a catalyst in industrial processes.
Mecanismo De Acción
The mechanism of action of [Ethyl[(S)-1-phenylethyl]amino]diphenylphosphine involves its ability to coordinate with metal centers, forming stable complexes. These complexes can then participate in catalytic cycles, facilitating various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the metal center.
Comparación Con Compuestos Similares
Similar Compounds
Triphenylphosphine: A widely used phosphine ligand with three phenyl groups.
Diphenylphosphine: Contains two phenyl groups and is used in similar applications.
Ethylphosphine: A simpler phosphine with an ethyl group.
Uniqueness
[Ethyl[(S)-1-phenylethyl]amino]diphenylphosphine is unique due to its chiral center and the presence of both ethyl and phenylethyl groups. This structural diversity allows for greater flexibility in its applications and the formation of more complex and selective metal-ligand interactions .
Propiedades
Fórmula molecular |
C22H24NP |
|---|---|
Peso molecular |
333.4 g/mol |
Nombre IUPAC |
(1S)-N-diphenylphosphanyl-N-ethyl-1-phenylethanamine |
InChI |
InChI=1S/C22H24NP/c1-3-23(19(2)20-13-7-4-8-14-20)24(21-15-9-5-10-16-21)22-17-11-6-12-18-22/h4-19H,3H2,1-2H3/t19-/m0/s1 |
Clave InChI |
RFZQRSJJXVNEJW-IBGZPJMESA-N |
SMILES isomérico |
CCN([C@@H](C)C1=CC=CC=C1)P(C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canónico |
CCN(C(C)C1=CC=CC=C1)P(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


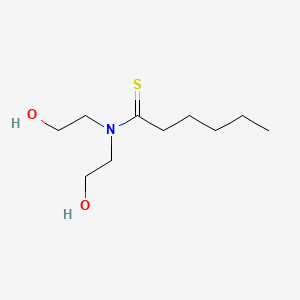
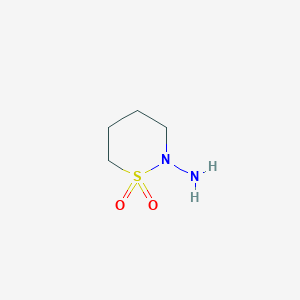
![N-[3,4-Diacetoxy-5-(2-furanyl)-1-methyl-1H-pyrrol-2-yl]acetamide](/img/structure/B13807238.png)
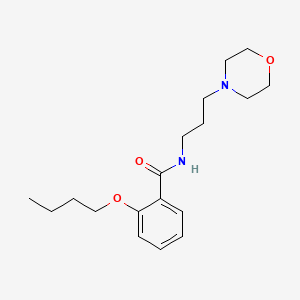
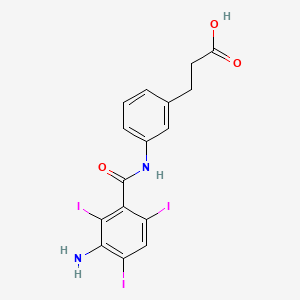
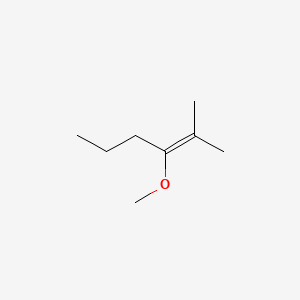
![7,7-Dimethyltricyclo[2.2.1.0~2,6~]heptane-1-carbonyl chloride](/img/structure/B13807265.png)
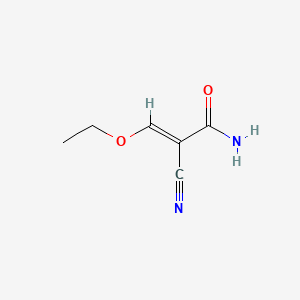
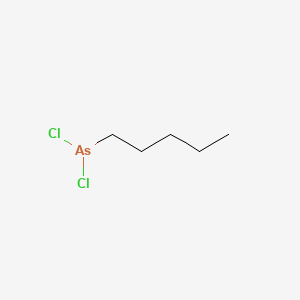
![Acetamide,2-(4-amino-2,3,5-trimethylphenoxy)-N-[1-(2,3-dimethylphenyl)-6-(ethylamino)-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-pyrimidin-5-YL]-](/img/structure/B13807280.png)
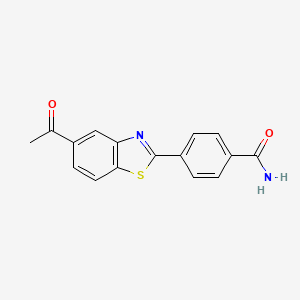
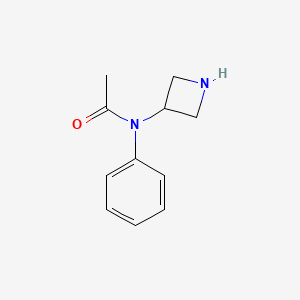
![[6-(3-Nitrophenyl)pyridin-3-yl]methanol](/img/structure/B13807305.png)
